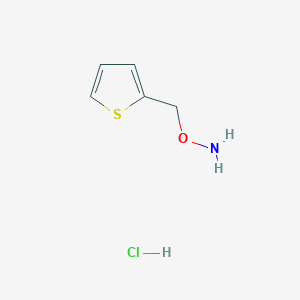
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of O-substituted hydroxylamines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of O-alkylation and subsequent purification steps are likely to be employed on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other related compounds.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly O-arylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and other peroxides.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Palladium and other transition metal catalysts are often used in O-arylation reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted hydroxylamines .
Aplicaciones Científicas De Investigación
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The compound can form oximes through nucleophilic addition to carbonyl compounds, followed by dehydration . The molecular targets and pathways involved in these reactions include the formation of tetrahedral intermediates and subsequent rearrangements .
Comparación Con Compuestos Similares
Similar Compounds
O-methylhydroxylamine: A similar compound with a methyl group instead of a thiophen-2-ylmethyl group.
N-hydroxyphthalimide: Another hydroxylamine derivative with different substituents.
Hydroxylamine-O-sulfonic acid: A related compound with a sulfonic acid group.
Uniqueness
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride is unique due to its specific thiophen-2-ylmethyl substituent, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
39684-29-2 |
|---|---|
Fórmula molecular |
C5H8ClNOS |
Peso molecular |
165.64 g/mol |
Nombre IUPAC |
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H7NOS.ClH/c6-7-4-5-2-1-3-8-5;/h1-3H,4,6H2;1H |
Clave InChI |
HHQRMKABZGABRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


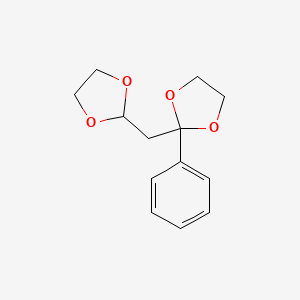
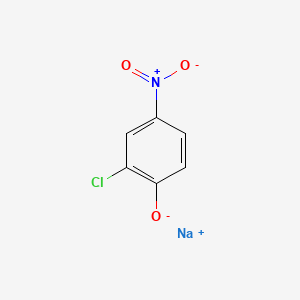
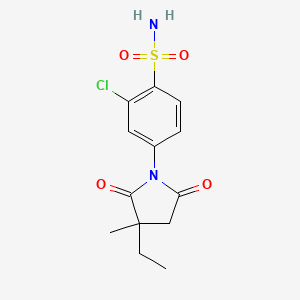
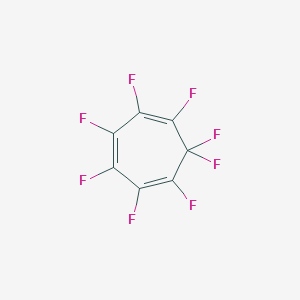
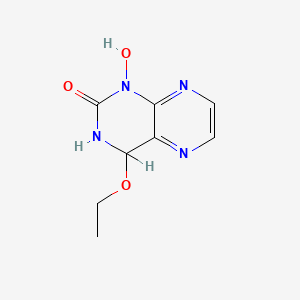
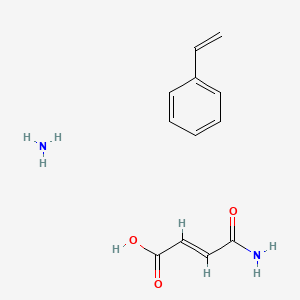


![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
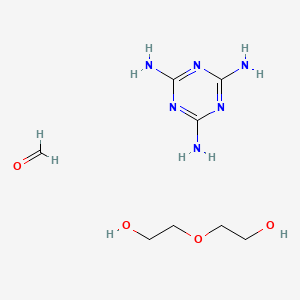
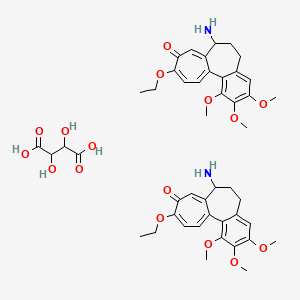
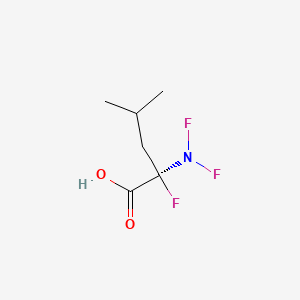
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)

